molecular formula C18H22N2O2S B1234174 N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide

N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide

Cat. No.: B1234174
M. Wt: 330.4 g/mol
InChI Key: SUCKTGWMLQGJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

Anticancer Activity

N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide and its derivatives have been a subject of interest in the field of cancer research. A study demonstrated the synthesis and biological evaluation of similar compounds, highlighting their potential as anticancer agents. Notably, certain derivatives showcased selective cytotoxicity against specific cancer cell lines, such as A549 human lung adenocarcinoma cells, while showing minimal effects on non-cancerous cell lines like NIH/3T3 mouse embryoblast cell lines. These findings suggest a promising avenue for the development of targeted cancer therapies (Evren et al., 2019).

Synthetic Chemistry and Drug Design

The compound and its analogs have also been explored in synthetic chemistry, particularly in the context of drug design and molecular synthesis. Studies have examined the synthesis routes and chemical properties of related compounds, laying the groundwork for their potential application in creating novel therapeutic agents. For instance, the oxidative radical cyclization of alpha-(Methylthio)acetamides has been studied, contributing valuable insights into the synthesis of complex molecular structures, such as erythrinanes, which are known for their diverse biological activities (Chikaoka et al., 2003).

Insecticidal and Antimicrobial Properties

Compounds structurally similar to this compound have demonstrated insecticidal and antimicrobial activities, indicating their potential in pest control and infection management. The modification of methylene groups in certain analogs led to derivatives with broad-spectrum insecticidal properties, expanding the scope of research in agricultural chemistry (Samaritoni et al., 1999).

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-cyclopropyl-2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]acetamide

InChI

InChI=1S/C18H22N2O2S/c1-3-13-4-6-14(7-5-13)18-20-16(12(2)22-18)10-23-11-17(21)19-15-8-9-15/h4-7,15H,3,8-11H2,1-2H3,(H,19,21)

InChI Key

SUCKTGWMLQGJGX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NC3CC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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